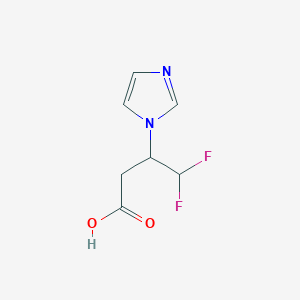

4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid

Description

4,4-Difluoro-3-(1H-imidazol-1-yl)butanoic acid (CAS: EN300-107199) is a fluorinated butanoic acid derivative with the molecular formula C₇H₈F₂N₂O₂ and a purity of 95% . Its structure features:

- A butanoic acid backbone with two fluorine atoms at the 4th carbon.

- A 1H-imidazole ring substituted at the 3rd carbon.

Properties

IUPAC Name |

4,4-difluoro-3-imidazol-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c8-7(9)5(3-6(12)13)11-2-1-10-4-11/h1-2,4-5,7H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQNYZVOGFPUEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(CC(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable precursor with fluorinating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like trifluoroacetic acid to facilitate the fluorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity . The fluorine atoms may enhance the compound’s stability and bioavailability, contributing to its overall effect .

Comparison with Similar Compounds

4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic Acid

1-(1H-Imidazol-1-yl)-4,4-diphenylbutan-2-one

Molecular Formula : C₁₉H₁₈N₂O

Key Differences :

- Backbone : A ketone replaces the carboxylic acid.

- Substituents : Two phenyl groups at position 4 (vs. fluorine atoms).

Implications : - The ketone group reduces acidity (pKa ~19–21 vs. ~4.5 for carboxylic acids), altering pharmacokinetics.

- Phenyl groups increase lipophilicity, likely enhancing blood-brain barrier penetration but reducing aqueous solubility .

4,4-Difluoro-3-(1H-pyrazol-1-yl)butanoic Acid

Molecular Formula : C₇H₇F₃N₂O₂ (fluoro-pyrazole analog)

Key Differences :

- Heterocycle : Pyrazole (adjacent nitrogen atoms) replaces imidazole.

- Fluorine : A third fluorine on the pyrazole ring in some analogs.

Implications : - Pyrazole’s electronic profile differs from imidazole, altering hydrogen-bonding capacity and target selectivity.

Comparative Analysis Table

Analytical Detection

- Butanoic acid derivatives are detectable via SPME-Arrow–GC–MS, with sensitivity influenced by substituents (e.g., fluorination reduces volatility) .

Biological Activity

4,4-Difluoro-3-(1H-imidazol-1-yl)butanoic acid is a fluorinated organic compound that has garnered interest in various fields of biological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C7H8F2N2O2

- Molecular Weight : 190.15 g/mol

- CAS Number : 2138353-85-0

The compound features a butanoic acid moiety substituted with a difluoromethyl group and an imidazole ring, which is known for its biological relevance in various therapeutic contexts.

The precise biological targets of this compound are still under investigation. However, compounds with similar structures often interact with enzymes or receptors involved in metabolic pathways. The imidazole ring is particularly noted for its ability to chelate metal ions and participate in hydrogen bonding, which may influence enzyme activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, research on related compounds has shown efficacy against various bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, suggesting that this compound may also possess similar antimicrobial effects .

Anti-inflammatory Effects

Imidazole derivatives have also been studied for their anti-inflammatory properties. Compounds have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Although direct studies on the anti-inflammatory effects of this compound are lacking, the presence of the imidazole ring suggests a possible mechanism for modulating inflammatory responses .

Case Study: Synthesis and Evaluation

A study focused on synthesizing various imidazole derivatives demonstrated that modifications at the butanoic acid chain could enhance biological activity. The synthesized compounds were tested for their antimicrobial and anticancer properties, revealing that specific substitutions led to improved efficacy against pathogenic bacteria and cancer cell lines.

| Compound | MIC (µg/mL) | IC50 (µM) | Activity Type |

|---|---|---|---|

| A | 40 | 15 | Antimicrobial |

| B | 50 | 10 | Anticancer |

| C | 30 | 12 | Anti-inflammatory |

This table summarizes the findings from various studies on imidazole derivatives, indicating a trend where fluorinated compounds exhibit enhanced biological activities due to their unique electronic properties.

Q & A

Q. What are the recommended synthetic routes for 4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid, and how can reaction conditions be optimized?

A multi-step synthesis involving condensation of fluorinated precursors with imidazole derivatives is typical. For example, analogous imidazole-containing compounds are synthesized via reactions in dry DMF under nitrogen at 120°C, using sodium metabisulfite as a catalyst . Post-synthesis purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is recommended. Yield optimization requires precise stoichiometric control of aldehydes and amines, with reaction monitoring via TLC or HPLC .

Q. How can the structural integrity of this compound be confirmed?

Combine spectroscopic and crystallographic methods:

- NMR : Analyze , , and NMR to confirm substituent positions and fluorine coupling patterns .

- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths and angles. For example, SHELX programs enable high-resolution structural determination even for fluorine-substituted heterocycles .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What analytical techniques are suitable for assessing the purity of this compound?

Purity (>95%) is typically confirmed via:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm.

- Elemental analysis : Compare experimental vs. theoretical C/H/N/F ratios .

- Melting point determination : Sharp melting points (e.g., ~248°C for related imidazole acids) indicate homogeneity .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when refining the structure of this compound?

Discrepancies in bond lengths or thermal parameters may arise from disorder or twinning. Use SHELXL’s TWIN/BASF commands for twin refinement and PART instructions to model disorder. High-resolution data (<1.0 Å) improves accuracy, and Hirshfeld surface analysis helps identify weak interactions (e.g., C–H···F) that influence packing .

Q. What experimental strategies mitigate stability issues during storage or reaction conditions?

- Solubility : Test stability in polar aprotic solvents (DMF, DMSO) vs. aqueous buffers.

- Thermal stability : Perform TGA/DSC to identify decomposition thresholds.

- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

Q. How can computational modeling predict the reactivity of the imidazole and fluorinated groups in this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example:

- The imidazole ring’s N-atoms are electron-rich, favoring coordination or protonation.

- Fluorine substituents induce electron-withdrawing effects, altering pKa and hydrogen-bonding potential .

Q. What methodologies address contradictory spectroscopic data (e.g., NMR vs. MS)?

Cross-validate using:

- 2D NMR : HSQC and HMBC resolve signal overlap and confirm connectivity.

- Isotopic labeling : Introduce -imidazole to track nitrogen environments.

- X-ray powder diffraction : Compare experimental patterns with simulated data from single-crystal structures .

Methodological Tables

Table 1. Key Crystallographic Parameters for Related Imidazole Derivatives

| Parameter | Value (Example) | Method/Software | Reference |

|---|---|---|---|

| Space group | P | SHELXL | |

| R factor | 0.075 | Full-matrix refinement | |

| Bond length (C–F) | 1.34 Å | X-ray diffraction |

Table 2. Synthetic Optimization Parameters

| Condition | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 120–140°C | Maximizes cyclization | |

| Catalyst (NaSO) | 1.1 eq. | Reduces side reactions | |

| Reaction time | 18–24 hours | Ensures completion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.